N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers
N4-Acetyl-2'-fluoro-2'-deoxycytidine: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of N4-Acetyl-2'-fluoro-2'-deoxycytidine, a modified nucleoside with significant potential in biomedical research and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, molecular biology, and pharmacology. This document delves into the chemical structure, synthesis, mechanism of action, and applications of this compound, supported by experimental insights and protocols.
Introduction: The Significance of Modified Nucleosides
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the nucleobase or the sugar moiety can dramatically alter their biological activity, leading to compounds that can be selectively incorporated into viral or cancer cell DNA or RNA, ultimately inhibiting replication and proliferation. N4-Acetyl-2'-fluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog that combines several key structural modifications: an N4-acetyl group on the cytosine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and the absence of a hydroxyl group at the 2'-position. These features confer unique chemical and biological properties, making it a molecule of high interest for therapeutic development and as a tool for studying nucleic acid biochemistry.
Chemical Structure and Physicochemical Properties
N4-Acetyl-2'-fluoro-2'-deoxycytidine is a molecule with the chemical formula C11H14FN3O5 and a molecular weight of approximately 287.24 g/mol .[1]
2.1. Chemical Structure
The structure of N4-Acetyl-2'-fluoro-2'-deoxycytidine is characterized by a cytidine core with three key modifications:
-
N4-Acetyl Group: An acetyl group is attached to the exocyclic amine (N4) of the cytosine base. This modification can influence base pairing and interactions with enzymes.
-
2'-Fluoro Substitution: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification can significantly impact the sugar pucker conformation and the molecule's resistance to enzymatic degradation.
-
2'-Deoxyribose: The absence of a hydroxyl group at the 2' position classifies it as a deoxyribonucleoside, a building block of DNA.
Caption: 2D representation of N4-Acetyl-2'-fluoro-2'-deoxycytidine.
2.2. Physicochemical Properties
A summary of the key physicochemical properties of N4-Acetyl-2'-fluoro-2'-deoxycytidine is provided in Table 1.
| Property | Value | Source |
| CAS Number | 159414-97-8 | [2] |
| Molecular Formula | C11H14FN3O5 | [2] |
| Molecular Weight | 287.2 g/mol | [2] |
| Appearance | White to off-white powder | Commercial suppliers |
| Storage | -20°C for long-term storage | [2][3] |
| Solubility | To be determined in common laboratory solvents | [3] |
Synthesis of N4-Acetyl-2'-fluoro-2'-deoxycytidine
3.1. Proposed Synthetic Pathway
A likely synthetic strategy involves the following key steps:
-
Fluorination of a Precursor: Introduction of the fluorine atom at the 2'-position of a suitable cytidine or uridine precursor.
-
N4-Acetylation: Protection of the exocyclic amine of the cytosine base with an acetyl group. This is a common step in oligonucleotide synthesis to prevent side reactions.[4]
-
Purification and Characterization: Purification of the final product using chromatographic techniques and characterization by methods such as NMR and mass spectrometry.
Caption: A generalized workflow for the synthesis of the target molecule.
3.2. Key Synthetic Considerations
-
Protecting Groups: The synthesis will likely require the use of protecting groups for the hydroxyl functions of the sugar moiety to ensure regioselectivity during the fluorination and acetylation steps.
-
Stereochemistry: The stereochemistry at the anomeric carbon (C1') and other chiral centers of the sugar must be controlled to obtain the desired biologically active isomer.
-
Purification: High-purity material is essential for biological assays. High-performance liquid chromatography (HPLC) is a common method for the final purification of nucleoside analogs.
Mechanism of Action
The biological activity of N4-Acetyl-2'-fluoro-2'-deoxycytidine is believed to stem from its ability to act as a fraudulent nucleoside, interfering with nucleic acid metabolism. The mechanism can be dissected into several key stages:
4.1. Cellular Uptake and Activation
Like many nucleoside analogs, N4-Acetyl-2'-fluoro-2'-deoxycytidine is likely transported into the cell via nucleoside transporters. Once inside, it is expected to be phosphorylated by cellular kinases to its active triphosphate form, N4-Acetyl-2'-fluoro-2'-deoxycytidine triphosphate (N4-Ac-2'-F-dCTP).
4.2. Incorporation into DNA
The triphosphate form, N4-Ac-2'-F-dCTP, can then act as a substrate for DNA polymerases. Studies on related N4-acylated 2'-deoxycytidine triphosphates have shown that they can be efficiently incorporated into a growing DNA strand by various DNA polymerases.[6][7] The presence of the 2'-fluoro group can influence the efficiency of this incorporation.
4.3. Consequences of Incorporation
The incorporation of N4-Acetyl-2'-fluoro-2'-deoxycytidine into DNA can lead to several detrimental effects for the cell or virus:
-
Chain Termination: While not a strict chain terminator like some nucleoside analogs, the presence of the modified nucleotide within the DNA strand can hinder the processivity of DNA polymerase, leading to premature termination of DNA synthesis.
-
Altered DNA Structure and Function: The N4-acetyl group and the 2'-fluoro modification can alter the local DNA structure, potentially affecting the binding of transcription factors and other DNA-binding proteins.
-
Induction of DNA Damage Response: The presence of an abnormal nucleotide in the DNA can trigger the cellular DNA damage response pathways, which may lead to cell cycle arrest and apoptosis.[8]
Caption: A simplified diagram of the proposed cellular mechanism.
Applications in Research and Drug Development
The unique structural features of N4-Acetyl-2'-fluoro-2'-deoxycytidine make it a promising candidate for antiviral and anticancer research.
5.1. Antiviral Activity
The parent compound, 2'-fluoro-2'-deoxycytidine, has demonstrated broad-spectrum antiviral activity against a range of viruses.[9][10][11] This suggests that N4-Acetyl-2'-fluoro-2'-deoxycytidine could also possess significant antiviral properties. The N-acetylation may serve as a prodrug strategy, potentially improving its pharmacokinetic properties.
| Virus | Cell Line | IC50 of 2'-fluoro-2'-deoxycytidine | Reference |
| Murine Norovirus | RAW 264.7 | 20.92 µM | [9] |
| Borna Disease Virus | Vero, NBL6, U373 | Potent inhibition observed | [10][12] |
| Bunyaviruses | Various | 2.2 - 9.7 µM | [11] |
5.2. Anticancer Potential
Nucleoside analogs that interfere with DNA synthesis are a mainstay of cancer chemotherapy. The related compound, 5-fluoro-2'-deoxycytidine, has been shown to inhibit the proliferation of cancer cells, such as the HCT116 colon cancer cell line, and induce a DNA damage response.[8] The N4-acetyl and 2'-fluoro modifications in the title compound could modulate its anticancer activity and selectivity.
| Cancer Cell Line | Effect of 5-fluoro-2'-deoxycytidine | Reference |
| HCT116 (Colon Cancer) | Inhibition of proliferation, G2/M cell cycle arrest, activation of DNA damage response | [8] |
Experimental Protocols
This section provides a general protocol for a key experiment involving a modified nucleoside: enzymatic incorporation into a DNA strand. This protocol is based on methodologies described for related N4-acylated 2'-deoxycytidine nucleotides.[6][7]
6.1. Protocol: In Vitro Enzymatic Incorporation of N4-Acetyl-2'-fluoro-2'-deoxycytidine Triphosphate into DNA
Objective: To determine if N4-Acetyl-2'-fluoro-2'-deoxycytidine triphosphate (N4-Ac-2'-F-dCTP) can be incorporated into a DNA strand by a DNA polymerase.
Materials:
-
N4-Ac-2'-F-dCTP
-
DNA polymerase (e.g., Taq DNA polymerase, Klenow fragment)
-
DNA template and primer
-
Standard dNTPs (dATP, dGTP, dTTP)
-
Reaction buffer for the chosen DNA polymerase
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled primer for detection
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare the DNA Template and Primer: Design and synthesize a DNA template and a corresponding primer. The template should have a known sequence with sites for the incorporation of dCTP.
-
Set up the Reaction: In a microcentrifuge tube, prepare the following reaction mixture:
-
DNA template-primer duplex (e.g., 100 nM)
-
DNA polymerase reaction buffer (1x)
-
dATP, dGTP, dTTP (e.g., 100 µM each)
-
N4-Ac-2'-F-dCTP (at varying concentrations, e.g., 1-100 µM)
-
Radiolabeled dNTP or use a labeled primer
-
DNA polymerase (e.g., 1 unit)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a set time (e.g., 30 minutes).
-
Quench the Reaction: Stop the reaction by adding an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel. Run the gel until the primer and full-length product are well-separated.
-
Detection and Analysis: Visualize the DNA fragments using a phosphorimager or fluorescence scanner. The appearance of a band corresponding to the full-length product indicates the incorporation of N4-Ac-2'-F-dCTP.
Caption: A schematic of the experimental workflow for the incorporation assay.
Conclusion and Future Directions
N4-Acetyl-2'-fluoro-2'-deoxycytidine is a modified nucleoside with considerable potential in the development of new therapeutic agents. Its unique chemical structure suggests a mechanism of action that involves incorporation into DNA, leading to the disruption of cellular and viral replication processes. Further research is warranted to fully elucidate its biological activities, including:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and its effects in vivo.
-
Mechanism of Action Studies: To identify the specific cellular and viral enzymes that interact with this compound and to fully characterize the downstream consequences of its incorporation into DNA.
-
Efficacy in Animal Models: To evaluate its therapeutic potential in preclinical models of cancer and viral infections.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the potential of N4-Acetyl-2'-fluoro-2'-deoxycytidine.
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